molecular formula C8H5N3O3 B13098897 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

Katalognummer: B13098897
Molekulargewicht: 191.14 g/mol
InChI-Schlüssel: ZMIUYPRIUCBDPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It is characterized by a fused pyridine and pyrimidine ring system with a carboxylic acid functional group at the 6th position and a keto group at the 7th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures. Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA)

    Substitution: Aryl/heteroaryl amines

Major Products: The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the substituents.

Wirkmechanismus

The mechanism of action of 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The pathways involved include the CDK4/CYCLIN D1 and AMPK-Related Kinase 5 (ARK5) pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto and carboxylic acid group, which contribute to its distinct biological activities and potential as a therapeutic agent.

Eigenschaften

Molekularformel

C8H5N3O3

Molekulargewicht

191.14 g/mol

IUPAC-Name

7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-7-5(8(13)14)1-4-2-9-3-10-6(4)11-7/h1-3H,(H,13,14)(H,9,10,11,12)

InChI-Schlüssel

ZMIUYPRIUCBDPR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC2=NC=NC=C21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.